molecular formula C14H14N2O B10759352 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole

Cat. No.: B10759352
M. Wt: 226.27 g/mol
InChI Key: NSZDJRLPCLOQAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole typically involves the reaction of 5-hydroxyindole with 2-(1H-pyrrol-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole involves its interaction with specific molecular targets. One of the known targets is leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound can potentially reduce inflammation . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-(2-pyrrol-1-ylethoxy)-1H-indole

InChI

InChI=1S/C14H14N2O/c1-2-8-16(7-1)9-10-17-13-3-4-14-12(11-13)5-6-15-14/h1-8,11,15H,9-10H2

InChI Key

NSZDJRLPCLOQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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